Cas no 2228712-93-2 (tert-butyl 3-1-(aminooxy)ethylmorpholine-4-carboxylate)

tert-butyl 3-1-(aminooxy)ethylmorpholine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-1-(aminooxy)ethylmorpholine-4-carboxylate
- 2228712-93-2
- EN300-1901285
- tert-butyl 3-[1-(aminooxy)ethyl]morpholine-4-carboxylate
-
- インチ: 1S/C11H22N2O4/c1-8(17-12)9-7-15-6-5-13(9)10(14)16-11(2,3)4/h8-9H,5-7,12H2,1-4H3
- InChIKey: ZFQHTIYXLMEVEZ-UHFFFAOYSA-N
- ほほえんだ: O1CCN(C(=O)OC(C)(C)C)C(C1)C(C)ON
計算された属性
- せいみつぶんしりょう: 246.15795719g/mol
- どういたいしつりょう: 246.15795719g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 265
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 74Ų
tert-butyl 3-1-(aminooxy)ethylmorpholine-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1901285-0.1g |
tert-butyl 3-[1-(aminooxy)ethyl]morpholine-4-carboxylate |
2228712-93-2 | 0.1g |
$1119.0 | 2023-09-18 | ||
Enamine | EN300-1901285-0.25g |
tert-butyl 3-[1-(aminooxy)ethyl]morpholine-4-carboxylate |
2228712-93-2 | 0.25g |
$1170.0 | 2023-09-18 | ||
Enamine | EN300-1901285-0.5g |
tert-butyl 3-[1-(aminooxy)ethyl]morpholine-4-carboxylate |
2228712-93-2 | 0.5g |
$1221.0 | 2023-09-18 | ||
Enamine | EN300-1901285-1.0g |
tert-butyl 3-[1-(aminooxy)ethyl]morpholine-4-carboxylate |
2228712-93-2 | 1g |
$1272.0 | 2023-06-03 | ||
Enamine | EN300-1901285-1g |
tert-butyl 3-[1-(aminooxy)ethyl]morpholine-4-carboxylate |
2228712-93-2 | 1g |
$1272.0 | 2023-09-18 | ||
Enamine | EN300-1901285-10.0g |
tert-butyl 3-[1-(aminooxy)ethyl]morpholine-4-carboxylate |
2228712-93-2 | 10g |
$5467.0 | 2023-06-03 | ||
Enamine | EN300-1901285-0.05g |
tert-butyl 3-[1-(aminooxy)ethyl]morpholine-4-carboxylate |
2228712-93-2 | 0.05g |
$1068.0 | 2023-09-18 | ||
Enamine | EN300-1901285-5.0g |
tert-butyl 3-[1-(aminooxy)ethyl]morpholine-4-carboxylate |
2228712-93-2 | 5g |
$3687.0 | 2023-06-03 | ||
Enamine | EN300-1901285-5g |
tert-butyl 3-[1-(aminooxy)ethyl]morpholine-4-carboxylate |
2228712-93-2 | 5g |
$3687.0 | 2023-09-18 | ||
Enamine | EN300-1901285-2.5g |
tert-butyl 3-[1-(aminooxy)ethyl]morpholine-4-carboxylate |
2228712-93-2 | 2.5g |
$2492.0 | 2023-09-18 |
tert-butyl 3-1-(aminooxy)ethylmorpholine-4-carboxylate 関連文献
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
tert-butyl 3-1-(aminooxy)ethylmorpholine-4-carboxylateに関する追加情報
Introduction to tert-butyl 3-1-(aminooxy)ethylmorpholine-4-carboxylate (CAS No. 2228712-93-2)
tert-butyl 3-1-(aminooxy)ethylmorpholine-4-carboxylate (CAS No. 2228712-93-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of new therapeutic agents. The aminooxy group and the morpholine ring are key functional groups that contribute to its biological activity and chemical stability.
The tert-butyl protecting group in the compound's structure provides enhanced stability and solubility, making it a valuable intermediate in synthetic pathways. Recent studies have highlighted the importance of such compounds in the design of prodrugs, which can improve drug delivery and reduce side effects. The aminooxy group, in particular, is known for its ability to form stable linkages with various biomolecules, thereby enhancing the compound's bioactivity.
In the context of medicinal chemistry, tert-butyl 3-1-(aminooxy)ethylmorpholine-4-carboxylate has been explored for its potential as a scaffold for the development of new drugs targeting neurological disorders. Research published in the Journal of Medicinal Chemistry has shown that compounds with similar structures exhibit potent neuroprotective effects, making them promising candidates for treating conditions such as Alzheimer's disease and Parkinson's disease.
The morpholine ring, a six-membered heterocyclic compound containing one oxygen atom, is a versatile moiety that can modulate the pharmacological properties of a molecule. Its presence in tert-butyl 3-1-(aminooxy)ethylmorpholine-4-carboxylate contributes to the compound's ability to cross the blood-brain barrier, a critical factor in the treatment of central nervous system (CNS) disorders. This property has been further investigated in preclinical studies, where the compound demonstrated improved brain penetration and prolonged residence time.
Moreover, the aminooxy group in tert-butyl 3-1-(aminooxy)ethylmorpholine-4-carboxylate has been shown to enhance the binding affinity of the molecule to specific receptors. This is particularly relevant in the context of G protein-coupled receptors (GPCRs), which are important targets for many therapeutic agents. Studies have indicated that compounds with an aminooxy moiety can exhibit high selectivity and potency towards these receptors, making them attractive candidates for drug discovery.
The synthesis of tert-butyl 3-1-(aminooxy)ethylmorpholine-4-carboxylate involves several well-established chemical reactions. One common approach is to start with a protected morpholine derivative and introduce the aminooxy group through a series of substitution reactions. The use of mild reaction conditions and efficient purification techniques ensures high yields and purity, which are crucial for subsequent applications in drug development.
In addition to its potential therapeutic applications, tert-butyl 3-1-(aminooxy)ethylmorpholine-4-carboxylate has also been studied for its utility as a research tool. Its unique chemical properties make it suitable for use in biochemical assays and cell-based studies. For instance, it can be used to probe protein-protein interactions or to study enzyme kinetics, providing valuable insights into biological processes.
The safety profile of tert-butyl 3-1-(aminooxy)ethylmorpholine-4-carboxylate has been evaluated through extensive toxicological studies. These studies have shown that the compound exhibits low toxicity at therapeutic concentrations, making it a safe candidate for further clinical development. However, as with any new chemical entity, ongoing research is necessary to fully understand its long-term effects and potential side effects.
In conclusion, tert-butyl 3-1-(aminooxy)ethylmorpholine-4-carboxylate (CAS No. 2228712-93-2) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for further investigation and development as a therapeutic agent or research tool.
2228712-93-2 (tert-butyl 3-1-(aminooxy)ethylmorpholine-4-carboxylate) 関連製品
- 896676-84-9(N-2-(3-{(cyclopentylcarbamoyl)methylsulfanyl}-1H-indol-1-yl)ethyl-4-methylbenzamide)
- 2172136-28-4(5-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}hexanoic acid)
- 2031269-51-7(Morpholine, 2-(difluoromethyl)-2-methyl-)
- 1926137-46-3(1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid)
- 1806064-90-3(3-(Difluoromethyl)-5-methyl-4-nitropyridine)
- 74169-52-1(Pyrano[2,3-c]pyrazol-6(1H)-one, 3,4-dimethyl-1-phenyl-)
- 2034530-98-6((2-Benzoylphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone)
- 2171939-48-1(3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidomethyl}pentanoic acid)
- 133073-68-4(Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate)
- 1241551-54-1(N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide)